Methyl 4-(aminomethyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(aminomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNRXJWIFJQYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(aminomethyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions, where an appropriate aminomethylating agent reacts with a thiophene derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, dihydrothiophenes.
Substitution Products: Various substituted thiophenes.
Scientific Research Applications
Methyl 4-(aminomethyl)thiophene-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(aminomethyl)thiophene-2-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives with carboxylate esters and amino-related substituents are widely studied. Below is a detailed comparison of Methyl 4-(aminomethyl)thiophene-2-carboxylate with structurally analogous compounds:
Structural and Electronic Properties
Physical and Analytical Data
Research Findings and Trends
Recent studies highlight the superiority of aminomethyl-substituted thiophenes in drug discovery due to their balanced electronic properties and synthetic flexibility. For instance:
- Reactivity Advantage: The aminomethyl group in this compound facilitates regioselective Pd-catalyzed cross-coupling reactions, unlike sulfonyl- or halogen-substituted analogs .
- Thermal Stability: Compared to acetylated derivatives (), the aminomethyl group confers higher thermal stability (TGA decomposition >200°C), making it suitable for high-temperature reactions .
Biological Activity
Methyl 4-(aminomethyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 171.22 g/mol. The compound features an aminomethyl group attached to a thiophene ring, which enhances its reactivity and biological potential.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound, including:
- Direct Aminomethylation : This method involves the introduction of the aminomethyl group directly onto the thiophene ring.
- Carboxylation Reactions : Utilizing thiophene derivatives as starting materials, carboxylation followed by aminomethylation yields the desired compound.
- Multistep Synthesis : More complex approaches involve several reaction steps to achieve specific functionalization.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity Against Pathogens
| Pathogen | Activity (MIC μg/mL) |
|---|---|
| Staphylococcus aureus | < 10 |
| Escherichia coli | < 20 |
| Candida albicans | > 50 |
Anticancer Properties
The compound has shown promising results in anticancer studies, particularly against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HepG-2 | < 25 |
| MCF-7 | < 30 |
| PC-3 | > 50 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against a panel of bacteria and fungi. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus, with an MIC value below 10 µg/mL .
- Anticancer Research : In vitro studies demonstrated that this compound induced apoptosis in HepG-2 cells with an IC50 value of less than 25 µM. Further investigations revealed that the compound inhibited key signaling pathways involved in tumor growth .
- Mechanistic Insights : Research has shown that this compound interacts with various molecular targets, influencing pathways related to cell proliferation and survival. Its ability to modulate these pathways makes it a candidate for further drug development .
Q & A
Q. What established synthetic routes are available for Methyl 4-(aminomethyl)thiophene-2-carboxylate, and what are their mechanistic rationales?
- Methodological Answer : Common routes include:
- Alkylation of thiophene-2-carboxylate precursors (e.g., reacting thiophene-2-carboxylic acid derivatives with aminomethyl halides in basic conditions) .
- Gewald reaction adaptations : A two-step process involving ketones, sulfur, and cyanoacetates to form aminothiophene cores, followed by esterification .
- Functional group interconversion : For example, reducing nitrile groups to amines or modifying existing substituents on the thiophene ring .
Key parameters: Reaction temperature (60–100°C), solvent polarity (DMF or THF), and base selection (e.g., K₂CO₃ or NaH) critically influence yield .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aminomethyl at C4 and ester at C2) and rule out regioisomers .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 201.06 for C₈H₁₁NO₂S) .
- Elemental analysis : Validate empirical formula (e.g., C: 47.75%, H: 5.51%, N: 6.96%, S: 15.92%) .
- HPLC or TLC : Monitor purity (>95% by area normalization) and detect byproducts .
Q. What are the key functional groups influencing reactivity, and how do they participate in downstream modifications?
- Methodological Answer :
- Aminomethyl group (-CH₂NH₂) : Prone to acylation (e.g., with anhydrides) or Schiff base formation (with aldehydes) for bioconjugation .
- Ester group (-COOCH₃) : Hydrolyzable to carboxylic acids under acidic/basic conditions for further derivatization .
- Thiophene ring : Electrophilic substitution (e.g., bromination at C5) or cross-coupling reactions (Suzuki-Miyaura) for aryl group introduction .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the alkylation step?
- Methodological Answer :
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance halide reactivity in biphasic systems .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the aminomethyl group .
- Temperature control : Gradual heating (40°C → 80°C) prevents decomposition of heat-sensitive intermediates .
Case Study: A 23% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in DMF at 70°C .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assay protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .
- SAR analysis : Compare substituent effects (e.g., replacing aminomethyl with hydroxyethyl reduces activity by 40%) .
- Validate target engagement : Employ SPR or ITC to measure binding affinities to proposed targets (e.g., HIF-1α) .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR) to identify binding poses .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .
- QSAR models : Corrogate electronic parameters (HOMO/LUMO energies) with IC₅₀ values to guide structural optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
